molecular formula C14H22O2 B12665595 tert-Butyl 1-methyl-1-(3-tolyl)ethyl peroxide CAS No. 93777-09-4

tert-Butyl 1-methyl-1-(3-tolyl)ethyl peroxide

Cat. No.: B12665595
CAS No.: 93777-09-4
M. Wt: 222.32 g/mol
InChI Key: CHFRYGOPMRHWMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(dodecylamino)propylamino]acetic acid hydrochloride typically involves the reaction of dodecylamine with 3-chloropropylamine, followed by the addition of acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-[3-(dodecylamino)propylamino]acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[3-(dodecylamino)propylamino]acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of surfactants and other organic compounds.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of detergents and emulsifiers.

Mechanism of Action

The mechanism of action of 2-[3-(dodecylamino)propylamino]acetic acid hydrochloride involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-(dodecylamino)propylamino]acetic acid hydrochloride is unique due to its specific structural features that confer distinct amphiphilic properties. This makes it particularly effective in applications requiring membrane interaction and disruption .

Properties

CAS No.

93777-09-4

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

1-(2-tert-butylperoxypropan-2-yl)-3-methylbenzene

InChI

InChI=1S/C14H22O2/c1-11-8-7-9-12(10-11)14(5,6)16-15-13(2,3)4/h7-10H,1-6H3

InChI Key

CHFRYGOPMRHWMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C)(C)OOC(C)(C)C

Origin of Product

United States

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